molecular formula C11H15ClN2 B12280053 3-(1-Aminobutyl)benzonitrile;hydrochloride

3-(1-Aminobutyl)benzonitrile;hydrochloride

Katalognummer: B12280053
Molekulargewicht: 210.70 g/mol
InChI-Schlüssel: KYMHYQQUAIWCFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Aminobutyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H15ClN2. It is a hydrochloride salt form of 3-(1-aminobutyl)benzonitrile, which is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutyl)benzonitrile;hydrochloride typically involves the reaction of 3-bromobenzonitrile with 1-aminobutane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, and the product is often purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aminobutyl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

3-(1-Aminobutyl)benzonitrile;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(1-Aminobutyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Aminopropyl)benzonitrile;hydrochloride
  • 3-(1-Aminoethyl)benzonitrile;hydrochloride
  • 3-(1-Aminomethyl)benzonitrile;hydrochloride

Comparison

Compared to similar compounds, 3-(1-Aminobutyl)benzonitrile;hydrochloride has a longer alkyl chain, which may influence its chemical reactivity and interactions with other molecules. This unique structural feature can make it more suitable for certain applications, such as in the synthesis of specific organic compounds or in biological studies .

Eigenschaften

Molekularformel

C11H15ClN2

Molekulargewicht

210.70 g/mol

IUPAC-Name

3-(1-aminobutyl)benzonitrile;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-2-4-11(13)10-6-3-5-9(7-10)8-12;/h3,5-7,11H,2,4,13H2,1H3;1H

InChI-Schlüssel

KYMHYQQUAIWCFO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC=CC(=C1)C#N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.